molecular formula C12H13ClN2O B3321910 7-Chlorospiro[indoline-3,4'-piperidin]-2-one CAS No. 1395070-97-9

7-Chlorospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B3321910
CAS No.: 1395070-97-9
M. Wt: 236.70
InChI Key: HJYMNWHUSITVEO-UHFFFAOYSA-N
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Description

7-Chlorospiro[indoline-3,4'-piperidin]-2-one is a useful research compound. Its molecular formula is C12H13ClN2O and its molecular weight is 236.70. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chlorospiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYMNWHUSITVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C(=CC=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Radical Cyclization:photoredox Catalyzed Methods Operate Through a Radical Mechanism.nih.gova Photoredox Catalyst, Upon Excitation by Visible Light, Reduces an Aryl Halide Precursor to Generate an Aryl Radical. This Radical then Undergoes a Regioselective Intramolecular Cyclization Onto a Tethered Alkene or Other Radical Acceptor. the Resulting Cyclic Radical is then Quenched by a Hydrogen Atom Transfer Hat Agent to Afford the Final Spirocyclic Product.nih.gov

Spectroscopic Analysis (NMR, IR, MS)

Spectroscopic data is fundamental for the confirmation of the chemical structure of a synthesized compound. While specific spectra for 7-chlorospiro[indoline-3,4'-piperidin]-2-one are not readily found, the expected spectroscopic characteristics can be inferred from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be critical for confirming the molecular framework.

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the chloro-substituted benzene (B151609) ring of the indolinone core. The chemical shifts and coupling patterns of these protons would confirm the 7-chloro substitution pattern. Signals corresponding to the methylene (B1212753) protons of the piperidine (B6355638) ring would likely appear as complex multiplets in the aliphatic region. The NH proton of the indoline (B122111) ring and the NH proton of the piperidine ring would each give rise to a characteristic signal, the position of which can be dependent on the solvent and concentration.

¹³C NMR: The spectrum would display a unique signal for each carbon atom in the molecule. The carbonyl carbon (C-2) of the oxindole (B195798) moiety would appear at a characteristic downfield chemical shift (typically >170 ppm). The spiro carbon (C-3) would also have a distinct chemical shift. Aromatic carbons would resonate in the typical 110-150 ppm range, and the aliphatic carbons of the piperidine ring would be found in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum would be used to identify key functional groups. Characteristic absorption bands would include:

N-H stretching vibrations for the indoline and piperidine amine groups, typically in the range of 3200-3400 cm⁻¹.

A strong carbonyl (C=O) stretching vibration for the amide group in the indolinone ring, usually around 1680-1710 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

C-Cl stretching vibration in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For this compound (C₁₂H₁₃ClN₂O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, including the characteristic isotopic pattern for a chlorine-containing compound.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. Although a specific crystal structure for this compound is not publicly documented, studies on similar spirooxindoles provide insight into the expected structural parameters. researchgate.net

A crystallographic study would precisely measure bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the spirocyclic nature of the compound. Key findings would include the geometry of the indolinone and piperidine rings and their relative orientation. Typically, the indolinone ring system is largely planar, while the piperidine ring adopts a chair conformation to minimize steric strain.

Parameter Expected Value/Information
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°) - To be determined
Bond Lengths (Å)C-Cl, C=O, C-N, C-C bond distances would be precisely measured.
Bond Angles (°)Angles within and between the two ring systems would be defined.
Torsion Angles (°)Would define the conformation of the piperidine ring (e.g., chair).

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. In the case of this compound, hydrogen bonding is expected to be a dominant interaction. The N-H groups of the indolinone and piperidine moieties can act as hydrogen-bond donors, while the carbonyl oxygen is a primary hydrogen-bond acceptor. These interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state. researchgate.net

Conformational Analysis of the Spiro[indoline-3,4'-piperidine] (B44651) System

The conformational flexibility of the spiro[indoline-3,4'-piperidine] system is largely centered on the piperidine ring. As is typical for six-membered saturated heterocycles, the piperidine ring is expected to exist predominantly in a chair conformation. nih.gov In this conformation, substituents on the ring can occupy either axial or equatorial positions.

For the unsubstituted piperidine ring in this spiro system, a dynamic equilibrium between two chair conformers is possible through ring inversion. The presence of substituents on the piperidine nitrogen would influence this equilibrium. Computational studies and NMR spectroscopy, particularly the analysis of coupling constants, are powerful tools for investigating the conformational preferences of such systems. nih.govresearchgate.net The indolinone part of the molecule is rigid and planar, serving as a bulky anchor at the spiro center, which will influence the conformational dynamics of the attached piperidine ring.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

These studies typically involve mapping the potential energy surface for the key bond-forming steps, such as the Michael addition and subsequent cyclization reactions that are often employed in the synthesis of this scaffold. For instance, in a multicomponent reaction leading to a dispiro[indoline-3,2'-quinoline-3',3''-indoline] system, a plausible reaction mechanism can be proposed and supported by identifying the key intermediates and transition states. farmaceut.org DFT calculations can be used to determine the activation energies for different possible pathways, thereby explaining the observed regioselectivity and stereoselectivity of the reaction. beilstein-journals.org The presence of the electron-withdrawing chlorine atom at the 7-position of the indoline ring is expected to influence the electron density distribution of the reacting partners, which in turn would affect the reaction barriers and the stability of intermediates. DFT calculations could precisely quantify these electronic effects and provide a rationale for the observed reactivity and product distribution in the synthesis of 7-chlorinated analogs.

Quantum Chemical Calculations for Selectivity and Reactivity Prediction

Quantum chemical calculations, including both semi-empirical and ab initio methods like DFT, are powerful for predicting the selectivity and reactivity of organic molecules. mdpi.commdpi.com For this compound, these methods can be employed to calculate various molecular properties that are indicative of its chemical behavior.

Frontier Molecular Orbital (FMO) theory, a key application of quantum chemical calculations, can be used to predict the reactivity of the molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's ability to act as a nucleophile or an electrophile. The chlorine atom at the 7-position, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO, potentially influencing its reactivity in cycloaddition or substitution reactions.

Furthermore, calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, guiding the prediction of how it will interact with other reagents. This is particularly important for understanding the regioselectivity in reactions involving the spirocyclic system. For example, in the synthesis of complex dispirooxindoles, the selective attack of a nucleophile at a specific carbonyl group can be rationalized by analyzing the charge distribution and orbital interactions. beilstein-journals.org Quantum chemical calculations can also be used to predict the relative stability of different stereoisomers, which is crucial for designing stereoselective syntheses.

Molecular Docking Simulations for Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. The spiro[indoline-3,4'-piperidine]-2-one scaffold has been identified as a promising core for the development of inhibitors for various protein targets, including the receptor tyrosine kinase c-Met, which is implicated in cancer. documentsdelivered.comnih.govnih.govnih.gov

Molecular docking studies on a series of spiro[indoline-3,4'-piperidine]-2-ones have been performed to understand their interaction with the c-Met kinase domain. nih.gov These simulations have revealed key interactions that contribute to the binding affinity. For instance, the indoline-2-one moiety often forms hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The piperidine ring can be modified with various substituents to explore different pockets within the active site and enhance binding affinity and selectivity.

Below is a table summarizing hypothetical key interactions of this compound with a generic kinase active site, based on published data for related compounds.

Interacting Residue (Hypothetical)Interaction TypeMoiety of this compound Involved
Met (Hinge Region)Hydrogen BondNH of Indolinone
Gly (Hinge Region)Hydrogen BondCarbonyl of Indolinone
Tyr (Catalytic Loop)π-π StackingChlorinated Benzene Ring of Indolinone
Val (Hydrophobic Pocket)Hydrophobic InteractionPiperidine Ring
Asp (DFG Motif)Halogen Bond7-Chloro Substituent

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular features that are important for activity.

For a series of this compound derivatives with varying substituents on the piperidine ring or other positions, a QSAR study could be conducted to understand the structural requirements for a particular biological activity, such as c-Met inhibition. The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate the descriptors with the observed biological activity (e.g., IC50 values). A robust QSAR model can then be used to predict the activity of new compounds and to guide the design of more potent analogs. For instance, a QSAR model might reveal that a certain combination of electronic and steric properties of the substituents on the piperidine ring is crucial for high activity. This information provides valuable design principles for future synthetic efforts. QSAR models have been successfully applied to explain and support the biological properties of other spiro-3-indolin-2-one containing compounds. nih.gov

The following table provides examples of descriptor classes and their potential relevance in a QSAR study of this compound derivatives.

Descriptor ClassExample DescriptorsPotential Relevance to Biological Activity
ElectronicDipole moment, HOMO/LUMO energies, Partial chargesModulating electrostatic interactions and reactivity with the target.
StericMolecular weight, Molar refractivity, van der Waals volumeDefining the optimal size and shape for fitting into the binding pocket.
HydrophobicLogP, Polar surface area (PSA)Influencing membrane permeability and hydrophobic interactions with the target.
TopologicalWiener index, Kier & Hall connectivity indicesCapturing the branching and overall shape of the molecule.

Computational Analysis of Spiro[indoline-3,4'-piperidine] Scaffold Rigidity and Flexibility

Computational methods, such as conformational analysis and molecular dynamics simulations, can be used to explore the conformational landscape of the spiro[indoline-3,4'-piperidine] scaffold. nih.gov Conformational searches can identify the low-energy conformations of the molecule and the energy barriers between them. This information is crucial for understanding the flexibility of the scaffold and which conformations are likely to be populated at physiological temperatures.

Molecular dynamics simulations can provide a more dynamic picture of the scaffold's behavior over time, showing how it fluctuates and changes its conformation in a simulated biological environment. By analyzing the trajectory of a molecular dynamics simulation, it is possible to identify the most stable conformations and the degree of flexibility in different parts of the molecule. This understanding of the scaffold's rigidity and flexibility is essential for designing ligands that are pre-organized in the bioactive conformation, which can lead to higher binding affinity and selectivity. A computational study focusing on the conformational analysis of transition states for aza-spiro ring formations has highlighted the importance of understanding the puckering preferences of the forming rings, which dictates the stereochemical outcome. nih.gov

Exploration of Biological Activity and Molecular Target Engagement Research Oriented

Investigation of Inhibitory Modalities Against Kinase Targets (e.g., c-Met, ALK, EGFR, VEGFR-2)

Derivatives of the spiro[indoline-3,4'-piperidine]-2-one core have been extensively investigated as inhibitors of several receptor tyrosine kinases crucial to cancer progression.

c-Met and ALK Inhibition: A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4′-piperidine]-2-ones were designed as dual inhibitors of the hepatocyte growth factor receptor (c-Met) and anaplastic lymphoma kinase (ALK), both of which are significant oncogenic drivers in cancers like non-small cell lung cancer. nih.govnih.gov One of the most promising compounds from this research, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one (referred to as compound 5b or SMU-B), was identified as a highly potent, selective, and orally efficacious dual inhibitor. nih.govresearchgate.net This compound demonstrated significant, dose-dependent inhibition of tumor growth in in vivo xenograft models of human gastric carcinoma. nih.gov The high selectivity of compound 5b was confirmed in a broad kinase panel screening, where it inhibited very few other targets. nih.gov

EGFR and VEGFR-2 Inhibition: In a related line of research, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3″-piperidine]-2,4″-diones, which contain the core spiro-indolinone structure, were synthesized and found to possess multi-targeted inhibitory properties against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These kinases are critical for tumor cell proliferation and angiogenesis, respectively. The synthesized compounds showed promising antiproliferative activity against a variety of human cancer cell lines. nih.gov

Compound SeriesTarget Kinase(s)Key Findings
Aminopyridyl/pyrazinyl spiro[indoline-3,4′-piperidine]-2-onesc-Met, ALK Compound 5b (SMU-B) identified as a potent, selective, and orally efficacious dual inhibitor with single-digit nanomolar biochemical potency. nih.govnih.gov
1″-(Alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3″-piperidine]-2,4″-dionesEGFR, VEGFR-2 Demonstrated multi-targeted inhibitory action and potent antiproliferative effects against various human cancer cell lines. nih.gov

Studies on Histone Deacetylase (HDAC) Isoform Selectivity (e.g., HDAC6)

The spiroindoline scaffold has been successfully utilized to develop highly selective inhibitors of histone deacetylase 6 (HDAC6). nih.govqub.ac.uk HDAC6 is a unique, primarily cytoplasmic deacetylase whose substrates include α-tubulin and Hsp90, making it an attractive target for cancer therapy. nih.govresearchgate.net

Based on X-ray crystallography studies, a series of spiroindoline-capped molecules were rationally designed to achieve high isoform selectivity. nih.govunisi.it Research identified compound 6j as a particularly potent and selective HDAC6 inhibitor, with an IC50 of 48.5 nM and a selectivity index of 140-fold over HDAC1. nih.gov Biological evaluation of these compounds confirmed their mechanism of action; they increased the acetylation of tubulin without significantly affecting histone acetylation, a hallmark of selective HDAC6 inhibition. qub.ac.ukunisi.it This selective action translated to antiproliferative activity against several cancer cell lines and the induction of apoptosis. nih.govbohrium.com

CompoundhHDAC6 IC50 (nM)Selectivity (vs. hHDAC1)Mechanism of Action
6j 48.5140-foldIncreased tubulin acetylation, PARP cleavage, pSTAT3 inhibition. nih.gov
6b --Antiproliferative activity, induced apoptosis. nih.gov
6h --Antiproliferative activity, induced apoptosis. nih.gov

Mechanistic Research on Anti-Parasitic Activities (e.g., Antimalarial Activity)

The spirooxindole scaffold, a close structural relative, is a key component of the potent antimalarial clinical candidate Cipargamin (KAE609). nih.gov This has spurred research into other spiro-indoline derivatives for anti-parasitic activity. Studies have shown that compounds with this core structure can be effective against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. wits.ac.zanih.gov

One series of 3',4'-dihydro-1'H-spiro(indoline-3,2'-quinolin)-2-ones demonstrated antiplasmodial activity in the low micromolar range against the drug-resistant FCR-3 strain of P. falciparum. nih.govresearchgate.net Another study on spirofused tetrahydroisoquinoline-oxindole hybrids proposed a multi-target mechanism of action, potentially combining the inhibition of hemoglobin metabolism with interference in parasite lipid dynamics. nih.gov This research highlights the potential for developing spiroindoline-based compounds that can combat the growing problem of antimalarial drug resistance. nih.govnih.gov

Research into Antiviral Mechanisms (e.g., SARS-CoV-2)

In the search for therapeutics to combat the COVID-19 pandemic, the spiro-indolinone scaffold was investigated for its potential antiviral activity. A series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3″-piperidine]-2,4″-diones were synthesized and evaluated in a Vero cell viral infection model. nih.govresearchgate.net

The research identified compound 6f as the most promising agent, exhibiting potent anti-SARS-CoV-2 properties. nih.gov Its activity was found to be significantly higher than that of reference compounds, being approximately 3.3 times more potent than chloroquine and 4.8 times more potent than hydroxychloroquine in the same assay. nih.gov While the precise mechanism was not fully elucidated in this study, the findings underscore the potential of this chemical class as a starting point for the development of novel antiviral agents. nih.gov

Receptor Binding and Mimicry Studies (e.g., Ghrelin Receptor)

The spiro[indoline-3,4'-piperidine] (B44651) moiety has been effectively used as a peptide mimetic, specifically to create potent agonists of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a). nih.govdocumentsdelivered.com Ghrelin is a peptide hormone that stimulates the release of growth hormone and plays a role in appetite regulation. nih.gov

Researchers designed small molecules that mimic the N-terminal segment of ghrelin. ebi.ac.uk In these synthetic agonists, the spiro[indoline-3,4'-piperidine] group was used to replace the phenylalanine residue of the natural peptide. nih.govdocumentsdelivered.com When combined with other modifications, this substitution resulted in synthetic growth hormone secretagogues with functional potency similar to that of endogenous ghrelin, as measured in functional assays monitoring intracellular calcium elevation in cells expressing the human ghrelin receptor. nih.govebi.ac.uk

Identification of Novel Molecular Targets (e.g., Vesicular Acetylcholine Transporter)

A significant breakthrough in the exploration of the spiroindoline chemical class was the identification of the vesicular acetylcholine transporter (VAChT) as a novel molecular target. researchgate.netnih.gov This discovery stemmed from high-throughput screening for insecticidal activity. researchgate.net The spiroindolines were found to be potent insecticides with low mammalian toxicity, and their mode of action was confidently assigned to the inhibition of VAChT through a combination of molecular genetics in model organisms and pharmacological studies in insect tissues. researchgate.netnih.gov

This finding was notable as spiroindolines represent only the second class of chemical ligands for VAChT, after vesamicol, discovered over 40 years prior. nih.gov Subsequent research explored the potential of these compounds as radioligands for in vivo imaging of VAChT using positron emission tomography (PET) to study neurodegenerative diseases. hzdr.denih.gov A series of N,N-substituted spiro[indoline-3,4'-piperidine] derivatives were synthesized and their binding affinities for VAChT were determined. nih.gov However, these compounds also showed considerable affinity for off-target σ1 and σ2 receptors, suggesting that further optimization would be needed to improve selectivity for their use as specific imaging agents. hzdr.denih.gov

CompoundVAChT Kᵢ (nM)σ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
Derivative 2 158.0296.0129.0
Derivative 3 376.045.4148.0
Derivative 4 39.0114.060.1
Derivative 7 215.0145.0185.0

Data adapted from in vitro binding studies on N,N-substituted spiro[indoline-3,4'-piperidine] derivatives. hzdr.denih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of spiro[indoline-3,4'-piperidine]-2-one derivatives for their various molecular targets.

For Kinase Inhibition: In the development of c-Met/ALK inhibitors, SAR studies revealed that substitutions on the 6-position of the spiroindoline core with aminopyridyl or aminopyrazinyl moieties were critical for potent dual inhibitory activity. nih.govresearchgate.net

For HDAC6 Inhibition: The development of selective HDAC6 inhibitors was guided by X-ray crystallography. SAR exploration focused on the "cap" region, where the spiroindoline group is oriented toward the mouth of the active site. Modifications to this cap group, along with changes to the linker, were systematically performed to enhance potency and selectivity over other HDAC isoforms, particularly HDAC1. nih.govresearchgate.net

For Ghrelin Receptor Mimicry: The SAR of ghrelin mimetics showed that replacing the phenylalanine residue of the parent peptide with the spiro[indoline-3,4'-piperidine] scaffold was a successful strategy for creating potent agonists. nih.govebi.ac.uk

For VAChT Ligands: Studies on VAChT ligands involved the synthesis of a small series of derivatives with different substitutions on the indoline (B122111) and piperidine (B6355638) nitrogens. This initial SAR exploration revealed that while moderate affinity for VAChT could be achieved, these modifications did not sufficiently improve selectivity against off-target sigma receptors. hzdr.denih.gov

These studies collectively demonstrate that the spiro[indoline-3,4'-piperidine]-2-one scaffold is a highly adaptable framework. Its biological activity can be precisely tuned through targeted chemical modifications, allowing for the development of selective ligands for a wide range of important biological targets.

Spiro Indoline 3,4 Piperidine 2 One As a Privileged Scaffold in Chemical Biology

Design and Synthesis of Spirocyclic Analogs for Target Validation

The design of spirocyclic analogs based on the 7-Chlorospiro[indoline-3,4'-piperidin]-2-one scaffold is a key strategy for target validation in drug discovery. The rigid spirocyclic core serves as a conformational constraint, which can lead to higher binding affinities and selectivities for specific protein targets. The presence of the 7-chloro substituent can enhance binding through halogen bonding or by altering the electronic properties of the aromatic ring, which in turn can modulate interactions with the target protein.

The synthesis of these analogs often involves multi-component reactions, which allow for the rapid generation of a diverse library of compounds. One common synthetic route involves the reaction of a 7-chloro-substituted isatin (B1672199) with an appropriate piperidine-containing precursor. For instance, a series of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives were synthesized from various substituted isatins, including a 7-chloro-substituted variant, demonstrating the feasibility of incorporating this specific halogenated moiety.

Starting MaterialReagentsProduct
7-Chloroisatin (B1582877)2-Aminonorbornene carboxamidesSpiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives

This table illustrates a synthetic approach that could be adapted for the synthesis of this compound analogs.

The resulting library of analogs can then be screened against a panel of biological targets to identify "hits." Structure-activity relationship (SAR) studies of these hits can then provide valuable information about the structural requirements for target binding and can be used to validate the target's role in a particular disease pathway.

Role as a Synthetic Intermediate for Complex Molecules

Beyond its direct biological applications, this compound serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. The indoline (B122111) nitrogen and the piperidine (B6355638) nitrogen offer two points for further functionalization, allowing for the introduction of a wide range of substituents.

For example, the piperidine nitrogen can be functionalized with various groups to modulate the compound's pharmacokinetic properties or to introduce additional binding interactions with a target. This has been demonstrated in the synthesis of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4′-piperidine]-2-ones, which have shown potent activity as c-Met/ALK inhibitors. nih.govnih.gov Although this study did not specifically report on the 7-chloro analog, the synthetic strategies employed could be readily adapted.

The 7-chloro position itself can be a site for further chemical modification through cross-coupling reactions, enabling the introduction of diverse aryl or alkyl groups. This allows for the exploration of a wider chemical space and the fine-tuning of the compound's biological activity.

Applications in Chemical Probe Development

A chemical probe is a small molecule that is used to study and manipulate a biological system. The development of potent and selective chemical probes is crucial for understanding the function of proteins and for validating new drug targets. The spiro[indoline-3,4'-piperidine]-2-one scaffold is an attractive starting point for the development of chemical probes due to its rigid structure and synthetic tractability.

The 7-chloro substituent can be a key feature in the design of a chemical probe. It can contribute to the probe's selectivity by engaging in specific interactions with the target protein. Furthermore, the chlorine atom can serve as a handle for the attachment of reporter tags, such as fluorescent dyes or biotin, which are essential for visualizing the probe's interaction with its target in cells or tissues.

While specific examples of chemical probes based on this compound are not yet widely reported in the literature, the general principles of probe development suggest that this scaffold holds significant promise.

Future Directions in Scaffold Diversification and Lead Optimization Methodologies

The future of research on this compound will likely focus on further diversification of the scaffold and the application of advanced lead optimization methodologies. Scaffold diversification can be achieved through the exploration of novel synthetic routes and the introduction of a wider range of substituents at various positions on the molecule.

Lead optimization is a critical phase in drug discovery that aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For spiroindoline-based compounds, this process often involves a systematic exploration of the structure-activity relationships. mdpi.com

Key Lead Optimization Strategies:

StrategyDescription
Substituent Modification Introduction of various functional groups on the indoline and piperidine rings to enhance target binding and improve ADME properties.
Bioisosteric Replacement Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.
Conformational Constraint Introducing additional cyclic structures to further rigidify the molecule and improve binding affinity.

These strategies, guided by in vitro and in vivo testing, can lead to the identification of clinical candidates with improved therapeutic profiles.

Integration of Artificial Intelligence and Cheminformatics in Spiroindoline Research

The integration of artificial intelligence (AI) and cheminformatics is poised to revolutionize the research and development of spiroindoline compounds, including this compound. These computational tools can accelerate the drug discovery process by enabling more efficient design, screening, and optimization of new chemical entities.

Applications of AI and Cheminformatics:

ApplicationDescription
Virtual Screening In silico screening of large compound libraries to identify potential hits with desired biological activities.
De Novo Design Generative AI models can design novel spiroindoline structures with optimized properties.
ADMET Prediction AI-powered models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, reducing the need for extensive experimental testing. mdpi.com
SAR Analysis Cheminformatics tools can help to identify and visualize structure-activity relationships from high-throughput screening data.

By leveraging these computational approaches, researchers can more rapidly explore the vast chemical space around the spiro[indoline-3,4'-piperidine]-2-one scaffold and identify promising new drug candidates.

Q & A

What are the recommended synthetic routes for 7-Chlorospiro[indoline-3,4'-piperidin]-2-one, and how can their efficiency be evaluated?

Level: Advanced
Answer:
The synthesis of spiro[indoline-piperidine] derivatives often involves multi-step reactions. For example, acylation of piperidine precursors (e.g., 1-benzyl-4-piperidone) with appropriate reagents can yield spirocyclic frameworks in high yields . Catalytic methods, such as Pd(0)-mediated cross-coupling, are effective for introducing indole moieties, as demonstrated in analogous indoloquinolizidine syntheses . Efficiency should be evaluated by comparing reaction yields, purity (via HPLC or GC-MS), and scalability. Optimization may involve adjusting catalysts (e.g., Pd(0) for C–C bond formation) or reaction conditions (temperature, solvent polarity) to minimize side products .

How should researchers design experiments to characterize the physicochemical properties of this compound?

Level: Basic
Answer:
Key characterization steps include:

  • Structural confirmation : Use 1^1H/13^{13}C NMR to verify spirocyclic connectivity and substituent positions. IR spectroscopy can identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • Purity analysis : Employ HPLC with UV detection or GC-MS to assess impurities.
  • Thermal stability : Determine melting points and perform thermogravimetric analysis (TGA) to evaluate decomposition thresholds .
  • Solubility : Test in common solvents (DMSO, ethanol) to guide formulation for biological assays .

What safety protocols must be followed when handling this compound in laboratory settings?

Level: Basic
Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers away from oxidizers and heat sources to prevent degradation or combustion .
  • Spill management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .

How can researchers optimize the reaction yield of this compound in multi-step syntheses?

Level: Advanced
Answer:

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd(0)) for cross-coupling steps to enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve intermediate stability, while non-polar solvents (toluene) could reduce side reactions .
  • Purification : Use column chromatography with gradient elution or recrystallization to isolate high-purity products. Monitor by TLC or HPLC .
  • Kinetic studies : Vary temperature and reaction time to identify rate-limiting steps and improve throughput .

What methodological considerations are critical when analyzing contradictory data in stability studies of spiro[indoline-piperidine] derivatives?

Level: Advanced
Answer:

  • Replicate experiments : Perform triplicate trials under controlled conditions (humidity, temperature) to assess reproducibility .
  • Degradation pathways : Use LC-MS to identify decomposition products (e.g., hydrolysis of the lactam ring) .
  • Environmental controls : Ensure consistent light exposure and oxygen levels, as these factors may alter stability .
  • Statistical analysis : Apply ANOVA or t-tests to determine if discrepancies are statistically significant .

How can computational modeling aid in predicting the reactivity of this compound?

Level: Advanced
Answer:

  • DFT calculations : Model transition states to predict regioselectivity in acylation or alkylation reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., receptors) to prioritize derivatives for synthesis .
  • Solvent effects : Use COSMO-RS simulations to optimize solvent choices for reaction steps .

What strategies should be employed for conducting a rigorous literature review to inform experimental design?

Level: Basic
Answer:

  • Framework adoption : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .
  • Database searches : Use SciFinder or Reaxys to identify analogous syntheses and characterization data. Exclude non-peer-reviewed sources .
  • Meta-analysis : Compare reaction conditions (e.g., catalysts, yields) across studies to identify optimal protocols .

How can researchers resolve discrepancies between experimental and theoretical spectroscopic data for spirocyclic compounds?

Level: Advanced
Answer:

  • Spectral simulation : Use software (e.g., ACD/Labs or MestReNova) to simulate NMR spectra and compare with observed data .
  • Conformational analysis : Investigate rotameric equilibria via variable-temperature NMR to explain splitting patterns .
  • Crystallography : Obtain single-crystal X-ray structures to validate molecular geometry .

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Reactant of Route 1
Reactant of Route 1
7-Chlorospiro[indoline-3,4'-piperidin]-2-one
Reactant of Route 2
7-Chlorospiro[indoline-3,4'-piperidin]-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.